molecular formula C6H12BrCl2N3 B13448652 [(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine dihydrochloride

[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine dihydrochloride

Cat. No.: B13448652
M. Wt: 276.99 g/mol
InChI Key: ZETHDIMJMYOMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-bromo-1-methyl-1H-pyrazol-5-yl)methylamine dihydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring, along with a methylamine group attached to the 5-position. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1-methyl-1H-pyrazol-5-yl)methylamine dihydrochloride typically involves the following steps:

    Formation of 4-bromo-1-methyl-1H-pyrazole: This can be achieved through the reaction of 4-bromopyrazole with methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Methylamine Group: The 4-bromo-1-methyl-1H-pyrazole is then reacted with formaldehyde and methylamine to introduce the methylamine group at the 5-position.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1-methyl-1H-pyrazol-5-yl)methylamine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Condensation Reactions: The methylamine group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium thiolate, primary or secondary amines, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Dehalogenated pyrazole derivatives.

Scientific Research Applications

(4-bromo-1-methyl-1H-pyrazol-5-yl)methylamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4-bromo-1-methyl-1H-pyrazol-5-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the methylamine group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit enzymes by binding to their active sites or alter receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1H-pyrazole
  • 1-methyl-4-bromopyrazole
  • 4-bromo-1-(2-chloroethyl)-1H-pyrazole

Uniqueness

(4-bromo-1-methyl-1H-pyrazol-5-yl)methylamine dihydrochloride is unique due to the presence of both a bromine atom and a methylamine group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its uniqueness compared to other similar compounds.

Properties

Molecular Formula

C6H12BrCl2N3

Molecular Weight

276.99 g/mol

IUPAC Name

1-(4-bromo-2-methylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride

InChI

InChI=1S/C6H10BrN3.2ClH/c1-8-4-6-5(7)3-9-10(6)2;;/h3,8H,4H2,1-2H3;2*1H

InChI Key

ZETHDIMJMYOMII-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=NN1C)Br.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.